GRGESP

Integrin binding Fibronectin receptor RGD motif

Standard RGD peptides cannot serve as true negative controls in integrin functional studies. GRGESP (Gly-Arg-Gly-Glu-Ser-Pro) is the validated integrin-inert control peptide-the conservative Asp→Glu substitution within the RGD motif eliminates binding to classical RGD-recognizing integrins. • 100- to >1,000-fold less potent than GRGDSP in fibronectin receptor competition assays • Essential negative control for integrin-dependent cell adhesion, fibroblast spreading, and osteoclast retraction studies • Lyophilized solid; store at -20°C, ship at ambient temperature Authenticated identity and purity ensure reliable specificity discrimination in every experiment.

Molecular Formula C23H39N9O10
Molecular Weight 601.6 g/mol
CAS No. 99896-88-5
Cat. No. B1331164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRGESP
CAS99896-88-5
SynonymsGly-Arg-Gly-Glu-Ser-Pro
glycyl-arginyl-glycyl-glutamyl-seryl-proline
GRGESP
Molecular FormulaC23H39N9O10
Molecular Weight601.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
InChIInChI=1S/C23H39N9O10/c24-9-16(34)29-12(3-1-7-27-23(25)26)19(38)28-10-17(35)30-13(5-6-18(36)37)20(39)31-14(11-33)21(40)32-8-2-4-15(32)22(41)42/h12-15,33H,1-11,24H2,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t12-,13-,14-,15-/m0/s1
InChIKeyAGOOUZZBQZNYCU-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRGESP Control Peptide Overview


GRGESP (Gly-Arg-Gly-Glu-Ser-Pro) is a synthetic hexapeptide analog of the fibronectin cell-binding domain, in which the critical aspartic acid residue of the RGD motif is replaced by glutamic acid, yielding an RGE sequence [1]. This conservative Asp-to-Glu substitution renders the peptide functionally inert toward classical RGD-recognizing integrins, making GRGESP the standard negative control peptide in integrin biology research [1]. The peptide has a molecular formula of C23H39N9O10 and a molecular weight of 601.61 Da, and is typically supplied as a lyophilized solid [2].

Workflow Integrin specificity control peptide
Format Lyophilized solid for reconstitution
Research Context Cell adhesion, migration, and ECM studies

GRGESP vs. GRGDSP: Functional Differences


Although GRGDSP and GRGESP differ by only a single methylene group (Asp vs. Glu side chain), this conservative substitution eliminates the peptide's capacity to bind classical RGD-recognizing integrins [1]. In quantitative inhibition assays, GRGESP is several hundred to several thousand-fold less potent than GRGDSP at competing with fibronectin for the fibronectin receptor [1]. Consequently, researchers who require a true integrin-inert control peptide must procure authenticated GRGESP rather than assuming an alternative RGD-based peptide can serve the same function. The evidence below demonstrates that GRGESP and GRGDSP are not interchangeable in any experimental context where integrin specificity is critical.

Attribute
GRGESP (Target)
GRGDSP (Not a Substitute)
Integrin binding
Inert; no measurable binding
Binds classical RGD integrins
Functional profile
Active in 3D collagen; inactive on 2D
Inactive in 3D gels; inhibits 2D adhesion

A single methylene difference eliminates integrin recognition. GRGESP and GRGDSP are not interchangeable for negative control or 3D matrix studies.

GRGESP vs. GRGDSP: Quantitative Evidence


Integrin Receptor Binding Affinity

In competitive enzyme-linked and radioreceptor assays using purified fibronectin receptor, GRGESP was several hundred to several thousand-fold less inhibitory than GRGDSP [1]. The fibronectin receptor bound GRGDSP with measurable affinity (serving as the reference standard), while GRGESP showed negligible competition even at high concentrations [1].

Integrin Receptor Binding
Head-to-head
≥200- to >1,000-fold reduction in inhibitory potency vs GRGDSP
Supports integrin-binding specificity context
Purified fibronectin receptor, Mn2+ present
Integrin binding Fibronectin receptor RGD motif

Fibroblast Spreading & Collagen Contraction

In a comparative study of human fibroblast behavior on different collagen topographies, GRGESP (tested at 0.5–1.0 mg/mL) inhibited cell spreading inside three-dimensional collagen gels and markedly decreased gel contraction, whereas GRGDSP had no inhibitory effect on spreading within gels and was a less effective inhibitor of gel contraction [1]. Conversely, GRGDSP inhibited cell spreading on two-dimensional collagen-coated surfaces, while GRGESP had no effect [1].

Fibroblast Spreading & Contraction
Method context
GRGESP inhibited spreading in 3D collagen gels; no effect on 2D. GRGDSP opposite pattern.
Reveals collagen-topography-dependent activity
Human fibroblasts, type I collagen matrix
Collagen gel contraction Fibroblast spreading Extracellular matrix

In Vivo Metastasis Assay

In a murine experimental metastasis model, co-injection of GRGESP with SR-BALB fibrosarcoma cells reduced the number of metastatic lung colonies by approximately 70% compared to control, while co-injection of the closely related peptide GRGDSP (Glu→Asp substitution) did not affect metastatic behavior [1]. In vitro adhesion assays confirmed that GRGESP did not affect cell adhesion to matrix proteins, indicating that its anti-metastatic effect is not mediated through integrin blockade [1].

In Vivo Metastasis Assay
Endpoint context
~70% reduction in metastatic colonies per mouse; GRGDSP no effect
Supports metastasis model-response interpretation
Murine fibrosarcoma model, integrin-independent
Metastasis Fibrosarcoma In vivo

Osteoclast Cell Spreading Assay

In osteoclast functional assays, GRGDSP induced significant (P < 0.005) osteoclast retraction in both chick and rat osteoclasts with IC50 values (±SEM) of 210.0 ± 14.4 μM and 191.4 ± 13.7 μM, respectively [1]. In contrast, the control peptide GRGESP showed no measurable retraction activity under identical conditions [1]. At a high concentration of 400 μM, both peptides displayed some inhibition of dentine resorption (GRGDSP 78%, GRGESP 67%), but the mechanism of GRGESP's effect remains distinct from integrin-mediated retraction [1].

Osteoclast Cell Spreading
Assay context
GRGDSP IC50 ~200 µM (retraction); GRGESP no activity
Supports osteoclast integrin specificity review
Dentine resorption inhibition distinct mechanism
Osteoclast Cell spreading Bone resorption

MAGP-2 Cell Adhesion Assay

In fibroblast attachment assays to microfibril-associated glycoprotein-2 (MAGP-2), the addition of GRGDSP at 10 μM final concentration completely inhibited cell binding [1]. Under identical conditions, the control peptide GRGESP had no effect on fibroblast adhesion to MAGP-2 [1]. This selective inhibition confirms that MAGP-2 interacts with fibroblasts through an RGD-dependent integrin mechanism, and underscores GRGESP's utility as a negative control in cell adhesion studies.

MAGP-2 Cell Adhesion
Assay context
GRGDSP (10 µM) completely inhibited fibroblast binding; GRGESP no effect
Confirms inertness toward αVβ3-mediated adhesion
MAGP-2 coated wells, bovine fibroblasts
MAGP-2 Fibroblast adhesion αVβ3 integrin

GRGESP Application Scenarios


Negative Control for Integrin Assays

GRGESP serves as the gold-standard negative control peptide for all integrin-dependent cell adhesion experiments, including fibronectin receptor binding assays, cell attachment and spreading studies, and any assay where discrimination between RGD-dependent and RGD-independent adhesion is required [1]. It is essential for researchers who need a validated inert peptide to establish specificity in integrin functional studies.

Collagen Gel Contraction Studies

GRGESP uniquely inhibits fibroblast spreading and contraction within three-dimensional collagen matrices while showing no effect on two-dimensional collagen-coated surfaces [2]. This property makes it a specialized tool for studying connective tissue morphogenesis, wound contraction, and the differential signaling mechanisms between 2D and 3D cell culture environments.

In Vivo Metastasis Research

GRGESP has demonstrated a distinct anti-metastatic activity in murine fibrosarcoma models, reducing lung metastasis by approximately 70% through an integrin-independent mechanism [3]. Researchers investigating metastasis pathways can leverage GRGESP to dissect RGD-independent mechanisms of tumor dissemination, where GRGDSP is ineffective.

Osteoclast Functional Assays

In osteoclast research, GRGESP is the required specificity control to distinguish integrin-mediated cell retraction from other cellular processes [4]. While GRGDSP induces robust osteoclast retraction with defined IC50 values, GRGESP remains inactive, allowing researchers to attribute observed effects specifically to RGD-integrin interactions.

Application
Selection Property
Validation Focus
Integrin negative control studies
RGE motif (integrin-inert)
Specificity in adhesion and binding assays
3D collagen matrix research
3D-specific fibroblast response
Connective tissue morphogenesis endpoints
Metastasis mechanism research
Integrin-independent response
Metastasis model endpoint review
Osteoclast functional assays
RGD-inert control for retraction
Bone resorption endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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